PROTAC BRD4 Degrader-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 Degrader-15 is a chemical compound designed as a PROteolysis TArgeting Chimera (PROTAC) that targets bromodomain-containing protein 4 (BRD4). This compound is linked to ligands specific to von Hippel-Lindau and BRD4, exhibiting an IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2 . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .
Métodos De Preparación
The synthesis of PROTAC BRD4 Degrader-15 involves the conjugation of ligands specific to von Hippel-Lindau and BRD4. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying . Industrial production methods are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
PROTAC BRD4 Degrader-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the degradation products of BRD4 protein, which are subsequently processed by the proteasome system .
Aplicaciones Científicas De Investigación
PROTAC BRD4 Degrader-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study biomolecular condensates by regulating the super-enhancer condensate and monitoring changes under PROTAC treatment using live-cell imaging and high-throughput sequencing technologies . This compound has also been employed to investigate the dynamics of other condensate components under the continued disruption of BRD4 condensates . Additionally, it has shown potential in cancer therapy by targeting BRD4, which plays a crucial role in the pathogenesis of various cancers .
Mecanismo De Acción
The mechanism of action of PROTAC BRD4 Degrader-15 involves the recruitment of an E3 ligase to the target protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome system . This process is mediated by the ligands specific to von Hippel-Lindau and BRD4, which bring the E3 ligase and BRD4 into proximity, triggering directed polyubiquitination and proteasome-mediated degradation . This compound also inhibits the expression of Krüppel-like factor 5 (KLF5) transcription factor, a key oncoprotein in basal-like breast cancer .
Comparación Con Compuestos Similares
PROTAC BRD4 Degrader-15 is unique in its ability to potently degrade BRD4 protein with high specificity and efficiency. Similar compounds include other BRD4-targeting PROTACs such as MZ1 and ARV-825 . MZ1 has been reported to achieve complete degradation of BRD4 at 100 nM following 4 hours of treatment . ARV-825 inhibits T-cell acute lymphoblastic leukemia by degrading BRD4, BRD3, and BRD2 .
Propiedades
Fórmula molecular |
C57H62F2N10O10S2 |
---|---|
Peso molecular |
1149.3 g/mol |
Nombre IUPAC |
N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |
Clave InChI |
UNADZUGJDDCVKE-RVLLIKLQSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.